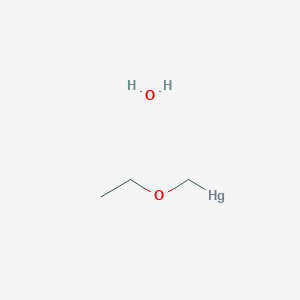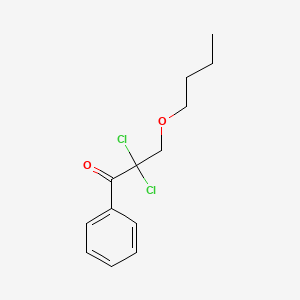
CID 19966608
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetramethyltetrasiloxane is a cyclic organosilicon compound with the molecular formula C4H16O4Si4. It is a member of the siloxane family, which consists of silicon-oxygen bonds. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Métodos De Preparación
1,3,5,7-Tetramethyltetrasiloxane can be synthesized through hydrosilylation reactions. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with vinyl compounds in the presence of a platinum catalyst. The reaction conditions typically include a temperature of around 90°C and a catalyst concentration of 8 ppm . Industrial production methods often involve similar hydrosilylation reactions, but on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3,5,7-Tetramethyltetrasiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, forming organosilicon products.
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: It can act as a reducing agent, particularly in the presence of organometallic catalysts.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of different siloxane derivatives.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetramethyltetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the development of biocompatible materials and drug delivery systems. Its stability and low toxicity make it suitable for biomedical applications.
Medicine: It is explored for use in medical devices and implants due to its biocompatibility and mechanical properties.
Industry: 1,3,5,7-Tetramethyltetrasiloxane is used in the production of silicone resins, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-tetramethyltetrasiloxane involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bonds in the compound are polarized, leading to the formation of hydridic hydrogen. This makes it a milder reducing agent compared to other metal-based hydrides. The compound can form hybrid inorganic-organic polymers with dienes, which are suitable for various applications, including circuit board resins .
Comparación Con Compuestos Similares
1,3,5,7-Tetramethyltetrasiloxane can be compared with other similar compounds, such as:
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: This compound also undergoes hydrosilylation reactions but has vinyl groups instead of methyl groups, leading to different reactivity and applications.
1,3,5,7-Tetramethylcyclotetrasiloxane: Similar in structure but lacks the vinyl groups, making it less reactive in certain hydrosilylation reactions.
1,3,5,7-Tetramethyltetrasiloxane stands out due to its unique combination of stability, reactivity, and versatility in forming various organosilicon compounds and polymers.
Propiedades
Fórmula molecular |
C4H12O3Si4 |
|---|---|
Peso molecular |
220.48 g/mol |
InChI |
InChI=1S/C4H12O3Si4/c1-8-5-10(3)7-11(4)6-9-2/h1-4H3 |
Clave InChI |
MWNCYKISKHAKIN-UHFFFAOYSA-N |
SMILES canónico |
C[Si]O[Si](C)O[Si](C)O[Si]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


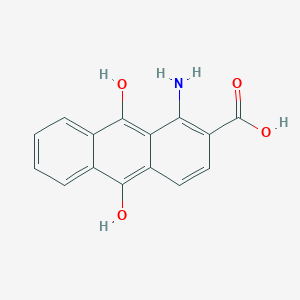
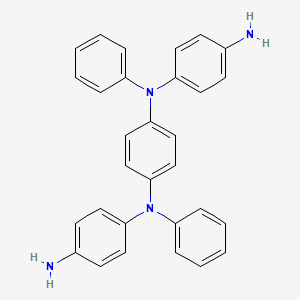
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
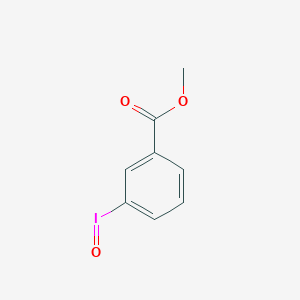
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
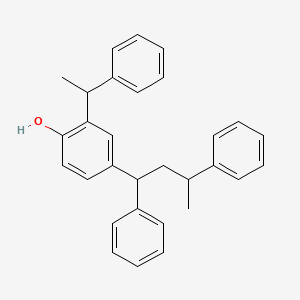
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
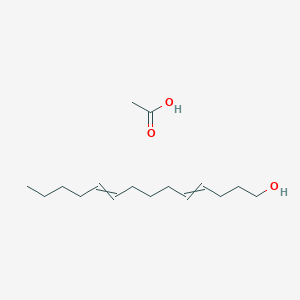
![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)

